2-{[1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-3-yl]oxy}pyrazine
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Overview
Description
2-{[1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-3-yl]oxy}pyrazine is a heterocyclic compound that contains both a pyrazine and a thiadiazole ring. These types of compounds are often of interest in medicinal chemistry due to their potential biological activities. The presence of the thiadiazole ring, in particular, is known to impart various pharmacological properties, including antimicrobial and anti-inflammatory effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-3-yl]oxy}pyrazine typically involves the formation of the thiadiazole ring followed by its attachment to the piperidine and pyrazine moieties. One common method involves the cyclization of appropriate hydrazonoyl halides with thiocyanates or thiosemicarbazides under acidic conditions .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of automated reactors could be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-{[1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-3-yl]oxy}pyrazine can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines, alcohols
Substitution: Various substituted pyrazines depending on the nucleophile used
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial properties, particularly against Gram-positive bacteria.
Medicine: Potential therapeutic agent for treating bacterial infections and inflammatory conditions.
Industry: Could be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The biological activity of 2-{[1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-3-yl]oxy}pyrazine is primarily attributed to its interaction with microbial enzymes and cellular structures. The thiadiazole ring can inhibit the activity of certain bacterial enzymes, leading to the disruption of essential metabolic processes and ultimately causing cell death . Additionally, the compound may interact with cellular membranes, increasing their permeability and leading to cell lysis .
Comparison with Similar Compounds
Similar Compounds
4-methyl-1,2,3-thiadiazole-5-carboxylic acid derivatives: Known for their antimicrobial activity.
1,3,4-thiadiazole derivatives: Exhibits a wide range of biological activities, including antimicrobial, antifungal, and anticancer properties.
Uniqueness
2-{[1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-3-yl]oxy}pyrazine is unique due to the combination of the thiadiazole and pyrazine rings, which may confer a broader spectrum of biological activities compared to compounds containing only one of these rings . This dual-ring structure allows for multiple modes of action, potentially making it a more versatile and effective therapeutic agent .
Properties
IUPAC Name |
(4-methylthiadiazol-5-yl)-(3-pyrazin-2-yloxypiperidin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N5O2S/c1-9-12(21-17-16-9)13(19)18-6-2-3-10(8-18)20-11-7-14-4-5-15-11/h4-5,7,10H,2-3,6,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CINXFHGYIQHBHH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=O)N2CCCC(C2)OC3=NC=CN=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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